molecular formula C19H31O3S · Na B1164662 Arachidonic Acid sulfonate (sodium salt)

Arachidonic Acid sulfonate (sodium salt)

Cat. No.: B1164662
M. Wt: 362.5
InChI Key: MPRYTTGQHBTOGI-XVSDJDOKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Background and Historical Discovery

The development of arachidonic acid sulfonate (sodium salt) builds upon decades of research into the structure and function of arachidonic acid itself. The historical understanding of arachidonic acid structure evolved through extensive chemical analysis spanning approximately fifty years, from initial isolation attempts to complete structural characterization. Early structural studies employed ozonolysis and oxidative degradation techniques to determine double bond positions, with researchers like Brown and Smedley-Maclean conducting pioneering work to establish that arachidonic acid possessed the structure 5,8,11,14-eicosatetraenoic acid.

The sulfonation of fatty acids and their derivatives emerged as a significant area of chemical research in the mid-twentieth century, driven by the need for improved surfactants and detergents. The development of sulfonate chemistry was particularly important for industrial applications requiring compounds with enhanced stability and surface-active properties. The specific application of sulfonation techniques to arachidonic acid represents a convergence of lipid biochemistry and surfactant chemistry, creating compounds with unique properties that bridge both fields.

Sulfonation mechanisms for fatty acid esters have been extensively studied, with researchers establishing that the process involves complex intermediate formation and specific reaction pathways. The sulfonation of fatty acid methyl esters with sulfur trioxide follows a well-characterized mechanism involving the formation of a 1-molar sulfur trioxide adduct as a first intermediate, followed by alpha-position sulfonation to create a 2-molar sulfur trioxide adduct. This understanding of sulfonation chemistry provided the foundation for developing controlled methods to produce alpha-sulfonated derivatives of biologically important fatty acids like arachidonic acid.

Structural Relationship to Arachidonic Acid and Sulfonate Derivatives

Arachidonic acid sulfonate (sodium salt) is systematically named as nonadeca-4z,7z,10z,13z-tetraene-1-sulfonate, monosodium salt, reflecting its derivation from the twenty-carbon polyunsaturated fatty acid arachidonic acid. The compound maintains the characteristic four double bonds of arachidonic acid at positions 5, 8, 11, and 14 (using the carboxyl carbon numbering system), while incorporating a sulfonate group linked to the alpha-carbon. This structural modification creates a dissymmetric molecule with significantly altered physical and chemical properties compared to the parent fatty acid.

The canonical structure can be represented by the SMILES notation: CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCS(=O)([O-])=O.[Na+], which clearly shows the preservation of the polyunsaturated fatty acid backbone with the addition of the sulfonate functional group. This structural arrangement results in a molecule that retains the lipophilic character of the fatty acid chain while introducing a highly hydrophilic sulfonate head group, creating amphiphilic properties that are characteristic of surfactant molecules.

Property Arachidonic Acid Arachidonic Acid Sulfonate (Sodium Salt)
Molecular Formula C20H32O2 C19H31O3S- Na
Molecular Weight 304.5 362.5
Carbon Chain Length 20 19 (after alpha-sulfonation)
Double Bonds 4 (positions 5,8,11,14) 4 (positions 4,7,10,13 in sulfonate)
Functional Groups Carboxyl Sulfonate + Methyl ester
Solubility Limited water solubility Enhanced water solubility
Charge Anionic at physiological pH Anionic sulfonate

The sulfonation process results in the loss of one carbon from the original twenty-carbon chain, as the carboxyl carbon is replaced by the sulfonate group. This structural change fundamentally alters the molecule's behavior in aqueous systems and its interactions with biological membranes. The sulfonate group provides enhanced stability compared to carboxylate groups, particularly under acidic conditions, making the compound more resistant to hydrolysis and degradation.

The relationship between arachidonic acid sulfonate and other sulfonate derivatives places it within a broader class of alpha-sulfonated fatty acid compounds that have found applications in various industrial and research contexts. Alpha-sulfonated fatty acid esters represent an original family of surfactants characterized by unexpected resistance to hydrolysis and diverse molecular structure possibilities. The incorporation of the sulfonate group at the alpha position creates compounds with improved stability and unique surfactant properties that distinguish them from conventional fatty acid-based surfactants.

Significance in Lipid Biochemistry and Surfactant Research

The significance of arachidonic acid sulfonate (sodium salt) in lipid biochemistry stems from its structural relationship to arachidonic acid, which serves as a precursor for all prostaglandins, thromboxanes, and leukotrienes. Arachidonic acid is an essential fatty acid that plays critical roles in cellular signaling and inflammation, with virtually all cellular arachidonic acid being esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways. The sulfonate derivative provides researchers with a tool to study lipid metabolism and membrane interactions while introducing modified properties that may reveal new insights into fatty acid biochemistry.

The importance of arachidonic acid in cellular processes has been extensively documented through lipidomic studies that reveal its central role in inflammatory responses and cellular signaling cascades. Modern mass spectrometry-based techniques have opened new insights into arachidonic acid metabolism, revealing the complex network of enzymes including phospholipases, acyltransferases, and transacylases that regulate arachidonic acid distribution and mobilization. The availability of arachidonic acid sulfonate as a research tool enables investigators to probe these pathways with a structurally related compound that possesses distinct chemical properties.

Research Application Significance Properties Utilized
Membrane Interaction Studies Enhanced lipophilicity Amphiphilic character
Metabolic Pathway Analysis Structural similarity to arachidonic acid Preserved polyunsaturated backbone
Surfactant Development Industrial applications Sulfonate head group stability
Biochemical Assays Research tool Chemical modification of natural substrate
Lipid Biochemistry Understanding fatty acid metabolism Controlled structural alteration

In surfactant research, arachidonic acid sulfonate represents an intersection between biological relevance and industrial utility. The compound's amphiphilic nature, combining the lipophilic polyunsaturated fatty acid chain with the hydrophilic sulfonate group, positions it as a potential candidate for specialized surfactant applications. The improved lipophilicity mentioned in the literature suggests that the compound may offer advantages in specific formulations where conventional surfactants prove inadequate.

The development of sulfonated fatty acid derivatives has particular relevance in enhanced oil recovery applications, where alpha-sulfonated fatty acid esters have demonstrated unique properties for high-salinity environments. These compounds exhibit unexpected resistance to hydrolysis and diverse molecular structure possibilities that make them attractive for specialized industrial applications. While arachidonic acid sulfonate may not be directly applicable to petroleum industry uses, the principles governing its behavior contribute to the broader understanding of alpha-sulfonated fatty acid chemistry.

The biochemical significance of arachidonic acid sulfonate also extends to its potential role in understanding inflammatory processes and cellular responses. Research has demonstrated that surfactants can induce alterations in arachidonic acid metabolism, leading to the production of cyclooxygenase metabolites and the release of fatty acid groups from membrane phospholipids. The availability of arachidonic acid sulfonate provides researchers with a means to investigate how structural modifications of arachidonic acid influence these metabolic pathways and cellular responses.

Properties

Molecular Formula

C19H31O3S · Na

Molecular Weight

362.5

InChI

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,20,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-,16-15-;

InChI Key

MPRYTTGQHBTOGI-XVSDJDOKSA-M

SMILES

CCCCC/C=CC/C=CC/C=CC/C=CCCCS(=O)([O-])=O.[Na+]

Synonyms

AA sulfonate

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₀H₃₁O₅S·Na (exact formula may vary based on sulfonation site)
  • Molecular Weight : ~326.5 g/mol (varies with structural confirmation)
  • Function : Acts as a precursor for lipid mediators like prostaglandins, thromboxanes, and leukotrienes via cyclooxygenase (COX) and lipoxygenase (LOX) pathways . It also modulates nitric oxide synthesis and G-protein signaling in cellular processes .
  • Applications : Used in biochemical research to study inflammation, cardiovascular function, and cell membrane dynamics .

Comparison with Similar Compounds

Arachidonic Acid Sulfonate (sodium salt) belongs to a broader class of sulfonated fatty acids and sodium salts. Below is a detailed comparison with structurally or functionally related compounds:

Arachidonic Acid Sodium Salt (No Sulfonate Group)

  • Molecular Formula : C₂₀H₃₁O₂·Na
  • Molecular Weight : 326.5 g/mol
  • Structure : Contains a carboxylate (-COO⁻) group instead of sulfonate.
  • Key Differences: Less polar than the sulfonated derivative, reducing aqueous solubility. Directly metabolized into eicosanoids (e.g., prostaglandins) without requiring sulfonation . Used to study lipid signaling pathways and membrane fluidity .

Sodium Dodecylbenzene Sulfonate (SDBS)

  • Molecular Formula : C₁₂H₂₅C₆H₄SO₃·Na
  • Molecular Weight : 348.5 g/mol
  • Structure : Linear alkylbenzene chain (C10–C16) with a sulfonate group attached to a benzene ring.
  • Key Differences: Aromatic sulfonate with surfactant properties, unlike the aliphatic, polyunsaturated structure of arachidonic acid sulfonate. Used in detergents, emulsifiers, and organic food processing as an antimicrobial agent . No role in biological signaling; primarily industrial applications .

1-Hexane Sulphonic Acid Sodium Salt

  • Molecular Formula : C₆H₁₃SO₃·Na
  • Molecular Weight : 188.2 g/mol
  • Structure : Short-chain (C6) aliphatic sulfonate.
  • Key Differences: Limited to laboratory or industrial uses (e.g., chromatography, ion-pairing agents) due to its small size . Lacks the biological relevance of arachidonic acid derivatives.

Arachidic Acid (Sodium Salt)

  • Molecular Formula : C₂₀H₃₉O₂·Na
  • Molecular Weight : 334.5 g/mol
  • Structure : Saturated 20-carbon fatty acid with a carboxylate group.
  • Key Differences: No double bonds or sulfonate group, resulting in rigid, non-reactive structure. Used in lipid bilayers for stability studies, contrasting with the inflammatory and signaling roles of arachidonic acid derivatives .

Epoxyeicosatrienoic Acid (EET) Sulfonates

  • Structure : Cytochrome P-450 metabolites of arachidonic acid with epoxide and sulfonate groups .
  • Key Differences :
    • Epoxidized derivatives regulate vascular tone and inflammation .
    • Sulfonation occurs post-epoxidation, altering receptor binding specificity compared to direct sulfonation of arachidonic acid .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Biological Role References
Arachidonic Acid Sulfonate C₂₀H₃₁O₅S·Na ~326.5 Sulfonate, 4 double bonds Biochemical research, signaling studies Eicosanoid precursor, NO modulation
Arachidonic Acid Sodium Salt C₂₀H₃₁O₂·Na 326.5 Carboxylate, 4 double bonds Lipid signaling, membrane studies Prostaglandin synthesis
Sodium Dodecylbenzene Sulfonate C₁₈H₂₉SO₃·Na 348.5 Aromatic sulfonate Detergents, food processing Surfactant, antimicrobial
1-Hexane Sulphonic Acid Salt C₆H₁₃SO₃·Na 188.2 Aliphatic sulfonate Industrial chemistry Ion-pairing agent
Arachidic Acid Sodium Salt C₂₀H₃₉O₂·Na 334.5 Carboxylate Membrane stability studies Structural lipid

Research Findings and Mechanistic Insights

  • Arachidonic Acid Sulfonate: Demonstrates enhanced cellular uptake compared to non-sulfonated forms due to improved solubility.
  • SDBS : Shows low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but environmental persistence due to slow biodegradation .
  • EET Sulfonates : Exhibit vasodilatory effects via potassium channel activation, highlighting divergent roles from arachidonic acid sulfonate .

Q & A

Q. How to investigate the mechanistic role of arachidonic acid sulfonate in signaling pathways (e.g., NF-κB or MAPK)?

  • Methodology :
  • Use siRNA silencing of target enzymes (e.g., COX-2) in cell lines to isolate sulfonate-specific effects .
  • Perform phosphoproteomics to map kinase activation patterns post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonic Acid sulfonate (sodium salt)
Reactant of Route 2
Arachidonic Acid sulfonate (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.